

# 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole molecular weight

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## Compound of Interest

Compound Name: 4-bromo-3,5-dimethyl-1-phenyl-  
1H-pyrazole

Cat. No.: B1277159

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An In-Depth Technical Guide to **4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole**, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental physicochemical and spectroscopic properties, provide detailed protocols for its synthesis with mechanistic insights, and discuss its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecular scaffold.

## Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of specific substituents onto the pyrazole core is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

**4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole** (CAS No: 51294-75-8) is a compound of significant interest.<sup>[2]</sup> Its structure features a bromine atom at the C4 position, which serves as a highly versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. The dimethyl and phenyl substitutions also play crucial roles in defining the molecule's steric and electronic properties, influencing its reactivity and its interaction with biological targets. This guide delves into the essential technical details of this compound, providing a foundational resource for its effective utilization in research and development.

## Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is fundamental to its application. These data serve as the benchmark for identity and purity confirmation in any synthetic workflow.

### Core Physicochemical Properties

The key identifying properties of **4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrN <sub>2</sub>	<sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	251.12 g/mol	<sup>[3]</sup>
IUPAC Name	4-bromo-3,5-dimethyl-1-phenylpyrazole	<sup>[3]</sup>
CAS Number	51294-75-8	<sup>[2]</sup> <sup>[3]</sup>
Appearance	Solid	N/A

### Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. The expected spectral data for this compound are consistent with its defined structure.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For **4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole**, the spectrum would characteristically show signals for the two methyl groups and the five protons of the phenyl ring.<sup>[4]</sup> The chemical shifts of the methyl protons are influenced by the pyrazole ring and the adjacent bromine atom.<sup>[5]</sup>
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework. Key signals would correspond to the two distinct methyl carbons, the carbons of the pyrazole ring (with the C4 carbon signal significantly affected by the bromine substituent), and the carbons of the phenyl group.<sup>[5][6]</sup>
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight. The mass spectrum for this compound would show a characteristic isotopic pattern for bromine (approximately equal intensity for  $M^+$  and  $M+2$  peaks), confirming the presence of a single bromine atom. The exact mass is calculated as 250.01056 Da.<sup>[3]</sup>

## Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field, with numerous methods available. A particularly efficient approach for generating 4-bromopyrazole derivatives is a one-pot, solvent-free reaction.

## Experimental Protocol: One-Pot Regioselective Synthesis

This protocol describes an efficient, environmentally conscious method for synthesizing **4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole** from readily available starting materials.<sup>[5][7]</sup>

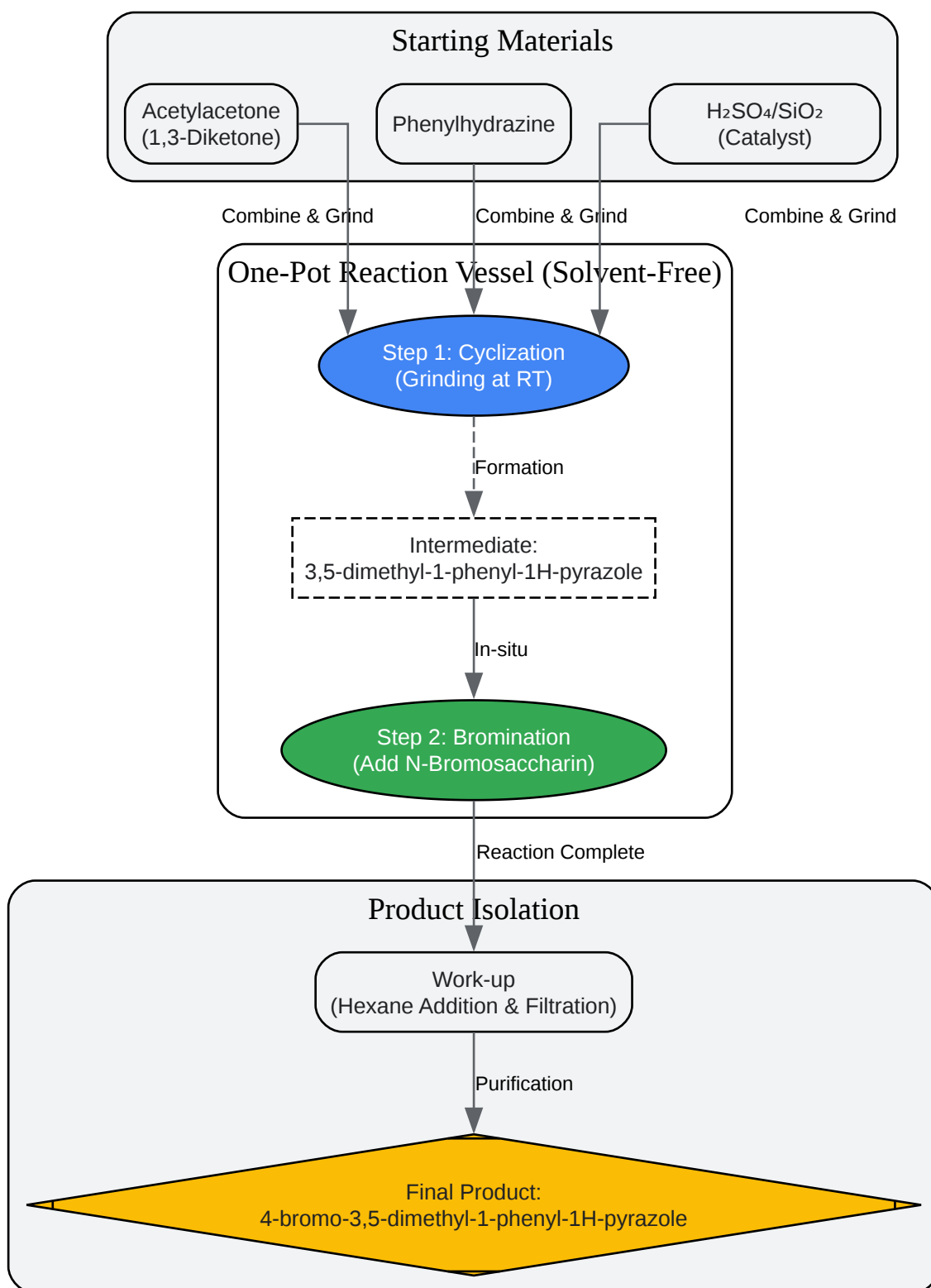
**Expertise & Rationale:** This method is chosen for its high efficiency, excellent yield, and adherence to green chemistry principles by eliminating the need for solvents. The use of silica-supported sulfuric acid provides a solid acid catalyst that is easily handled and removed, while N-bromosaccharin acts as a mild and effective brominating agent. The one-pot nature of the reaction, where cyclization and bromination occur sequentially in the same vessel, streamlines the workflow and minimizes product loss.

**Methodology:**

- **Reactant Preparation:** In a mortar, combine 1,3-diketone (acetylacetone, 1.0 mmol) and phenylhydrazine (1.0 mmol).
- **Catalyst Addition:** Add a catalytic amount of silica-supported sulfuric acid ( $\text{H}_2\text{SO}_4/\text{SiO}_2$ , 0.01 g).
- **Grinding:** Grind the mixture thoroughly with a pestle at room temperature. The progress of the initial pyrazole formation can be monitored by Thin Layer Chromatography (TLC).
- **Bromination:** Once the formation of 3,5-dimethyl-1-phenyl-1H-pyrazole is complete, add one equivalent of N-bromosaccharin to the mixture.
- **Continued Grinding:** Continue to grind the mixture vigorously. The bromination reaction is typically rapid, often completing within minutes.<sup>[5][7]</sup>
- **Work-up and Isolation:** Add n-hexane (7-10 mL) to the solid mixture and filter to remove the catalyst and saccharin byproduct.
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure to afford the pure **4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole** product.<sup>[5]</sup> If necessary, further purification can be achieved via column chromatography on silica gel.<sup>[5]</sup>

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis.



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Caption: Workflow for the one-pot synthesis of **4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole**.

## Applications in Drug Discovery and Development

Bromo-pyrazoles are exceptionally valuable building blocks in the synthesis of novel therapeutic agents. The bromine atom provides a reactive site for introducing diverse functional groups via cross-coupling chemistry, enabling the systematic exploration of chemical space to optimize pharmacological properties.[8]

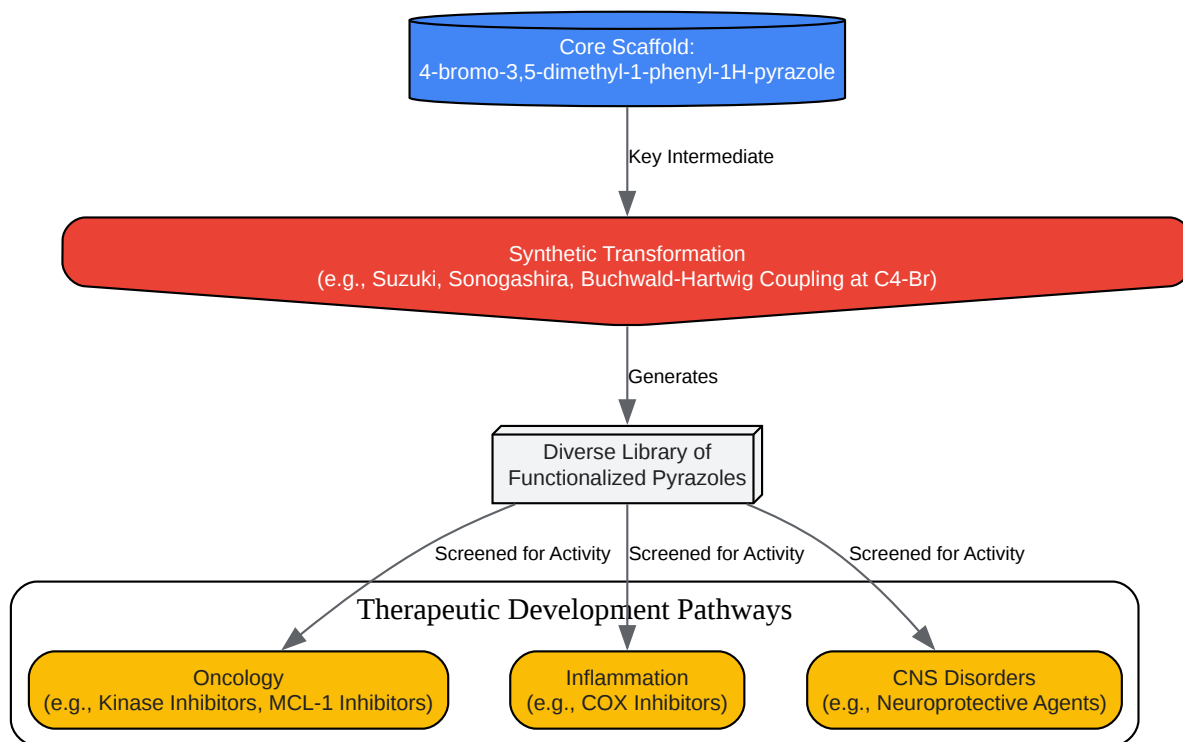
**Trustworthiness & Authoritative Grounding:** The utility of the pyrazole scaffold is not speculative; it is a well-documented and core component in numerous compounds that have entered clinical development. The ability to functionalize the C4 position is a cornerstone of modern medicinal chemistry strategy for this heterocycle.

## Role as a Pharmacophore and Intermediate

- **Anticancer Agents:** The pyrazole core is found in numerous kinase inhibitors and other anticancer agents.[9] The 1-phenylpyrazole scaffold, in particular, has been explored for developing selective inhibitors of anti-apoptotic proteins like MCL-1, which are overexpressed in many cancers.[10] The 4-bromo position allows for the attachment of other aryl or alkyl groups that can extend into specific binding pockets of target proteins, enhancing affinity and selectivity.
- **Anti-inflammatory Drugs:** Pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The specific substitution pattern around the ring dictates the potency and selectivity of this inhibition.
- **Neuroprotective Agents:** Research into central nervous system (CNS) disorders has also utilized pyrazole derivatives.[8] The lipophilic nature of the phenyl group and the ability to tune polarity through C4-functionalization make this scaffold suitable for designing molecules that can cross the blood-brain barrier.

## Strategic Application Diagram

This diagram illustrates how the core scaffold serves as a platform for developing diverse therapeutic agents.



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Caption: Strategic use of 4-bromo-pyrazole as a platform for drug discovery applications.

## Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The information provided here is a synthesis from available Safety Data Sheets (SDS) and should be supplemented by a full review of the SDS before use.<sup>[11][12]</sup>

## Hazard Identification and Classification

This compound is considered hazardous and requires careful handling.

Hazard Class	GHS Statement
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory Irritation	H335: May cause respiratory irritation

The above classifications are based on the related compound 4-bromo-3,5-dimethyl-1H-pyrazole and should be considered applicable.[\[13\]](#)

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[11\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[\[14\]](#)
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[\[12\]](#)[\[14\]](#)
  - Skin/Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[\[14\]](#)
  - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved particulate respirator (e.g., N95).
- First Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[\[12\]](#)
  - Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[\[11\]](#)

- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[11]
- Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and store locked up.[11]

## Conclusion

**4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole** is more than a simple chemical; it is a strategic tool for medicinal chemists and researchers. Its well-defined physicochemical properties, straightforward and efficient synthesis, and, most importantly, the synthetic versatility afforded by its C4-bromo substituent make it an invaluable precursor for the development of novel, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic discoveries.

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